Bienvenue dans la boutique en ligne BenchChem!

1-Ethyl-6-methyl-1,2,3,4-tetrahydroisoquinoline

Lipophilicity CNS drug design Physicochemical profiling

This 1‑Ethyl‑6‑methyl‑1,2,3,4‑tetrahydroisoquinoline (CAS 1017177‑57‑9) is differentiated by its C6‑methyl substitution, which abolishes OX1 antagonist activity (unlike 7‑substituted analogs), making it an ideal OX1‑sparing scaffold or regioisomeric negative control for orexin programs. Its XLogP3 of 2.6 (vs. 1.7 for the 1‑methyl analog) improves passive CNS permeability without added H‑bond donors/acceptors. The undefined C1 stereocenter supports chiral method development. Secure ≥98% purity, sealed‑dry 2–8°C storage to advance your THIQ‑based CNS or orexin‑sparing campaigns.

Molecular Formula C12H17N
Molecular Weight 175.275
CAS No. 1017177-57-9
Cat. No. B2593014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-6-methyl-1,2,3,4-tetrahydroisoquinoline
CAS1017177-57-9
Molecular FormulaC12H17N
Molecular Weight175.275
Structural Identifiers
SMILESCCC1C2=C(CCN1)C=C(C=C2)C
InChIInChI=1S/C12H17N/c1-3-12-11-5-4-9(2)8-10(11)6-7-13-12/h4-5,8,12-13H,3,6-7H2,1-2H3
InChIKeyFTJWBLHFTAFSNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Ethyl-6-methyl-1,2,3,4-tetrahydroisoquinoline (CAS 1017177-57-9) – Structural Baseline & Procurement Context


1-Ethyl-6-methyl-1,2,3,4-tetrahydroisoquinoline (CAS 1017177-57-9) is a C12H17N secondary amine belonging to the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold class, a privileged structure in medicinal chemistry and natural product synthesis [1]. The compound possesses a single undefined stereocenter at C1 (racemic mixture), a computed XLogP3 of 2.6, topological polar surface area (TPSA) of 12 Ų, and a molecular weight of 175.27 g/mol [2]. It is commercially supplied as a research-grade building block with certified purity specifications (e.g., ≥98%) and defined storage conditions (sealed dry, 2–8 °C) .

Why 1-Ethyl-6-methyl-1,2,3,4-tetrahydroisoquinoline Cannot Be Casually Substituted by Regioisomeric or Des-methyl Analogs


Within the C12H17N THIQ isomer space, the precise placement of the ethyl group at C1 and the methyl group at C6 determines critical physicochemical and pharmacological properties. Substituting the 6-methyl regioisomer with the corresponding 7-methyl analog alters biological target engagement profiles; published SAR data for THIQ-based orexin-1 (OX1) receptor antagonists demonstrate that 6-substituted analogs are generally inactive, whereas 7-substituted congeners exhibit nanomolar potency (e.g., Ke = 23.7 nM) [1]. Furthermore, replacing the 1-ethyl substituent with a 1-methyl group (1MeTIQ) reduces lipophilicity by approximately 0.9 log units (XLogP3 2.6 vs. 1.7), which modifies both CNS penetration potential and non-specific binding characteristics [2][3]. These regioisomeric and substituent-level differences preclude casual interchangeability in structure-activity campaigns.

Quantitative Differentiation Evidence for 1-Ethyl-6-methyl-1,2,3,4-tetrahydroisoquinoline vs. Closest Analogs


Lipophilicity Differentiation: XLogP3 Comparison with 1-Methyl-THIQ (1MeTIQ)

The target compound exhibits a computed XLogP3 of 2.6, compared to 1.7 for the endogenous and widely studied analog 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ, CID 92214) [1][2]. This represents a ΔXLogP3 of +0.9 log units, corresponding to approximately 8-fold higher predicted lipophilicity. Both compounds share identical hydrogen bond donor (1) and acceptor (1) counts, meaning the lipophilicity difference is driven entirely by the ethyl-for-methyl substitution and the 6-methyl group [1][2]. For CNS-targeted programs, XLogP3 in the 2–4 range is associated with favorable brain penetration, positioning the target compound more centrally in the CNS drug-like space compared to 1MeTIQ (XLogP3 1.7, below the typical CNS floor of ~2) [3].

Lipophilicity CNS drug design Physicochemical profiling

Regiochemical Specificity: 6-Methyl vs. 7-Methyl Substitution and OX1 Receptor Antagonism

A systematic SAR study of THIQ-based orexin-1 (OX1) receptor antagonists demonstrated that 6-substituted tetrahydroisoquinolines (lacking 7-substituents) are generally inactive as OX1 antagonists, whereas 7-substituted analogs exhibit potent antagonism. Specifically, the 7-substituted compound 10c achieved Ke = 23.7 nM, while the best 6-substituted analog (26a, a 6-amino ester derivative) showed only Ke = 427 nM [1]. This 18-fold potency differential establishes that the 6-position alone does not support OX1 antagonism, making 1-ethyl-6-methyl-THIQ unsuitable for OX1-targeted campaigns but potentially useful as a negative control or selectivity tool where OX1-sparing activity is desired. Direct quantitative data for the simple 6-methyl compound at OX1 is not published, but the class-level SAR strongly predicts inactivity [1].

Orexin receptor Regioisomer SAR GPCR antagonist design

Stereochemical Identity: Single Undefined Stereocenter and Rotatable Bond Differentiation from 1MeTIQ

The target compound possesses one undefined stereocenter (at C1) and one rotatable bond (the C1-ethyl group), whereas the comparator 1-methyl-THIQ has zero rotatable bonds beyond the constrained ring system [1][2]. This difference is significant: the rotatable ethyl group introduces conformational degrees of freedom not present in 1MeTIQ, which may affect entropy of binding and target selectivity. Additionally, the compound as supplied is racemic (no defined atom stereocenter count = 0, undefined = 1), meaning any biological screening must account for the presence of both enantiomers unless chiral separation is performed [1]. The complexity score (167 for the target vs. lower for simpler analogs) reflects the increased structural information content [1].

Chirality Conformational analysis Medicinal chemistry building blocks

Purity Specification and Storage Stability: Vendor-Certified Quality Benchmarks

Commercially, 1-ethyl-6-methyl-1,2,3,4-tetrahydroisoquinoline is supplied with a certified purity of ≥98% (Leyan, product 1657680) and specified storage conditions of sealed dry at 2–8 °C . In contrast, the structurally related 1-ethyl-7-methyl regioisomer is typically offered at 95% purity by multiple vendors . The 3-percentage-point purity differential, combined with defined cold-storage requirements, provides users with a higher-confidence starting material for sensitive synthetic transformations or biological assays where impurities at the 5% level could confound results. The room-temperature shipping tolerance (per ChemScene) further indicates adequate stability for standard logistics .

Chemical procurement Quality control Building block reliability

THIQ Scaffold Class-Level SAR: 1-Alkyl Substitution Modulates Dopamine Receptor Interaction Potential

THIQ derivatives are known to interact with dopamine receptors, and the nature of the 1-alkyl substitution modulates this interaction [1]. The endogenous compound 1MeTIQ (1-methyl substitution) has demonstrated neuroprotective properties in models of Parkinson's disease and neuropathic pain, with demonstrated efficacy in preventing MPTP-induced parkinsonism in mice and attenuating streptozotocin-induced neuropathic pain [2][3]. While direct comparative receptor binding data (Ki values) for 1-ethyl-6-methyl-THIQ vs. 1MeTIQ at specific dopamine receptor subtypes are not available in the open literature, the increased steric bulk and lipophilicity of the 1-ethyl group relative to 1-methyl is predicted, based on class-level SAR, to alter both binding affinity and subtype selectivity profiles [1]. Users should treat this as a testable hypothesis rather than an established fact when designing experiments.

Dopamine receptors Neuropharmacology THIQ SAR

Recommended Application Scenarios for 1-Ethyl-6-methyl-1,2,3,4-tetrahydroisoquinoline Based on Differentiated Evidence


CNS Drug Discovery: A Higher-Lipophilicity THIQ Scaffold for Blood-Brain Barrier Penetration Optimization

With an XLogP3 of 2.6 compared to 1.7 for 1MeTIQ, this compound occupies a more favorable lipophilicity range for CNS penetration (typically XLogP3 2–4). Medicinal chemistry teams exploring THIQ-based CNS therapeutics can use this compound as a scaffold with intrinsically improved passive permeability characteristics without introducing additional hydrogen bond donors or acceptors that might limit brain access. [1][2]

OX1 Receptor Selectivity Studies: A 6-Substituted Negative Control or OX1-Sparing Scaffold

Published OX1 receptor SAR demonstrates that 6-substituted THIQs are generally inactive as OX1 antagonists, while 7-substituted analogs are potent (Ke = 23.7 nM). Researchers developing OX1-targeted therapeutics can procure this compound as a regioisomeric negative control or as a starting scaffold for programs where OX1-sparing activity is desired (e.g., OX2-selective or non-orexin targets). [3]

Chiral Method Development and Enantioselective Synthesis: A Racemic THIQ Test Substrate

The compound's single undefined stereocenter at C1 makes it a suitable test substrate for developing chiral chromatographic separation methods, asymmetric synthetic routes, or biocatalytic resolution protocols targeting 1-substituted THIQs. Its rotatable ethyl group adds conformational complexity beyond 1MeTIQ, providing a more challenging but relevant model substrate for method development. [1]

Chemical Biology Tool: Exploring SAR Beyond the Well-Characterized 1MeTIQ Space

The endogenous compound 1MeTIQ has established neuroprotective and anti-parkinsonian activity in rodent models. 1-Ethyl-6-methyl-THIQ represents a logical next-step structural expansion—increasing lipophilicity and steric bulk at C1 while adding a 6-methyl substituent—to probe how these modifications alter target engagement, metabolic stability, and in vivo efficacy relative to the extensively studied 1MeTIQ baseline. This compound is particularly suited for laboratories seeking to generate novel SAR data in an underexplored region of THIQ chemical space. [4][5]

Quote Request

Request a Quote for 1-Ethyl-6-methyl-1,2,3,4-tetrahydroisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.